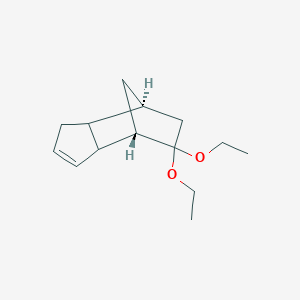
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is a complex organic compound with a unique structure. It is characterized by its hexahydro-4,7-methanoindene core, which is a bicyclic structure, and the presence of a carboxaldehyde group protected as a diethyl acetal. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxaldehyde group can then be introduced through formylation reactions, and finally, the aldehyde is protected as a diethyl acetal using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be hydrolyzed to the aldehyde, which can then be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetal carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure but without the carboxaldehyde and acetal groups.
Tricyclo[5.2.1.0(2,6)]dec-3-ene: Another bicyclic compound with structural similarities.
4,7-Methanoindene: A compound with a similar core structure but different functional groups.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is unique due to the presence of the carboxaldehyde group protected as a diethyl acetal, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(1S,7S)-9,9-diethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C14H22O2/c1-3-15-14(16-4-2)9-10-8-13(14)12-7-5-6-11(10)12/h5,7,10-13H,3-4,6,8-9H2,1-2H3/t10-,11?,12?,13-/m0/s1 |
InChI Key |
XPTYNVVWIOVRPP-WTIISPKJSA-N |
Isomeric SMILES |
CCOC1(C[C@@H]2C[C@H]1C3C2CC=C3)OCC |
Canonical SMILES |
CCOC1(CC2CC1C3C2CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















